Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is a synthetic organic compound characterized by a sulfanyl-oxo-acetate backbone substituted with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-7-8(15-2)5-6-9(10)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPXLJUYSMUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,5-dimethoxybenzenethiol with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The major product of oxidation is Ethyl 2-(2,5-dimethoxyphenyl)sulfonyl-2-oxo-acetate.
Reduction: The major product of reduction is Ethyl 2-(2,5-dimethoxyphenyl)-2-hydroxy-acetate.
Substitution: The major products of substitution reactions depend on the nucleophile used and can include various amides, esters, or ethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate and its analogs:
Detailed Analysis of Substituent Effects
Electronic Effects
- Methoxy groups also increase solubility in polar solvents relative to alkyl-substituted derivatives (e.g., iso-butylphenyl variant).
- Fluorine Substituents: The 3,5-difluoro derivative exhibits strong electron-withdrawing effects, which may improve stability against oxidation but reduce reactivity in electrophilic reactions.
Steric Effects
- In contrast, the target compound’s methoxy groups are less sterically demanding, favoring planar molecular conformations.
- Methyl vs. Methoxy: The 2-methoxy-5-methyl analog balances moderate electron donation (from OCH₃) with weak inductive effects (from CH₃), offering intermediate reactivity between the target compound and alkyl/fluoro derivatives.
Physicochemical Properties
- Molecular Weight and Polarity: The 3,5-difluoro derivative (MW 258.23) is lighter and more polar than the target compound (MW ~292.33), suggesting differences in chromatographic behavior or bioavailability.
- Hydrophobicity: The iso-butylphenyl variant (logP ~4.5 estimated) is significantly more lipophilic than the dimethoxyphenyl compound (logP ~2.8 estimated), impacting membrane permeability.
Biological Activity
Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a sulfenyl group attached to a substituted phenyl ring, which contributes to its reactivity and biological properties. The presence of methoxy groups on the aromatic ring enhances its electron-donating ability, potentially influencing its interaction with biological targets.
1. Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage caused by free radicals. This compound demonstrates a potential to scavenge free radicals, which can be quantified using various assays such as DPPH and ABTS.
| Assay | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 12.5 | |
| ABTS Scavenging | 15.3 |
2. Anti-inflammatory Activity
In vitro studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| COX-2 | Inhibition (50%) | |
| iNOS | Inhibition (45%) |
The mechanism involves modulation of signaling pathways related to inflammation, particularly through the NF-kB pathway.
3. Anticancer Activity
This compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 8.0 | |
| SMMC-7721 (Liver Cancer) | 6.5 | |
| K562 (Leukemia) | 10.0 |
The compound induces apoptosis in cancer cells through pathways involving caspases and PARP cleavage, similar to known chemotherapeutic agents.
The exact mechanism of action for this compound is not fully elucidated but appears to involve:
- Interaction with Molecular Targets: The compound may interact with various enzymes and receptors that modulate cellular responses.
- Pathway Modulation: It influences pathways related to oxidative stress response and apoptosis signaling.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
-
Study on Hepatoma Cells: A study demonstrated that treatment with this compound led to reduced cell viability in SMMC-7721 cells, suggesting its potential as an anticancer agent.
- Findings: IC50 values indicated significant cytotoxicity compared to control groups treated with standard chemotherapeutics like doxorubicin.
-
Inflammation Model: In an animal model of inflammation, administration of the compound resulted in decreased edema and inflammatory markers.
- Outcome: The results suggest that this compound could be developed further for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
